Cas no 1040650-45-0 (1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)

1-(4-Fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a fluorinated heterocyclic compound featuring both a benzoyl and tetrazole moiety linked via a piperazine core. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the tetrazole group contributes to strong binding interactions with biological targets. The compound's modular design allows for further derivatization, enabling exploration of structure-activity relationships. Its balanced lipophilicity and electronic effects make it a promising intermediate for developing bioactive molecules, particularly in CNS and antimicrobial applications. Careful handling is advised due to potential reactivity.
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine structure
1040650-45-0 structure
Product Name:1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
CAS No:1040650-45-0
MF:C19H18F2N6O
MW:384.382629871368
CID:5954910
PubChem ID:30857893
Update Time:2025-08-03

1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
    • (4-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
    • F5250-0389
    • (4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
    • 1040650-45-0
    • AKOS024502745
    • Inchi: 1S/C19H18F2N6O/c20-15-3-1-14(2-4-15)19(28)26-11-9-25(10-12-26)13-18-22-23-24-27(18)17-7-5-16(21)6-8-17/h1-8H,9-13H2
    • InChI Key: FTSGRSPCAPVIKE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(N1CCN(CC2=NN=NN2C2C=CC(=CC=2)F)CC1)=O

Computed Properties

  • Exact Mass: 384.15101554g/mol
  • Monoisotopic Mass: 384.15101554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.2Ų

1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5250-0389-2μmol
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5250-0389-5μmol
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5250-0389-10μmol
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5250-0389-20μmol
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5250-0389-1mg
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
1mg
$54.0 2023-09-10
Life Chemicals
F5250-0389-2mg
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
2mg
$59.0 2023-09-10
Life Chemicals
F5250-0389-3mg
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
3mg
$63.0 2023-09-10
Life Chemicals
F5250-0389-4mg
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
4mg
$66.0 2023-09-10
Life Chemicals
F5250-0389-5mg
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
5mg
$69.0 2023-09-10
Life Chemicals
F5250-0389-10mg
1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1040650-45-0
10mg
$79.0 2023-09-10

1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Related Literature

Additional information on 1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Compound CAS No. 1040650-45-0: 1-(4-Fluorobenzoyl)-4-{[1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}Piperazine

The compound CAS No. 1040650-45-0, also known as 1-(4-fluorobenzoyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, including oncology and neurodegenerative diseases.

The molecular structure of this compound is characterized by a piperazine ring, which serves as a central scaffold. Attached to this ring are two key functional groups: a 4-fluorobenzoyl moiety and a tetrazole group substituted with a 4-fluorophenyl substituent. The presence of fluorine atoms in both the benzoyl and phenyl groups suggests that this compound may exhibit enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability.

Recent research has focused on the biological activity of this compound. In vitro studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical targets in epigenetic therapy for cancer. Additionally, its tetrazole moiety has been implicated in modulating receptor activity, making it a candidate for drug development in neuroprotective therapies.

The synthesis of this compound involves a multi-step process that incorporates advanced organic chemistry techniques. The use of fluorinated intermediates highlights the importance of fluorine chemistry in modern drug design. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for preclinical studies.

In terms of pharmacokinetics, preliminary studies indicate that this compound has favorable absorption characteristics and moderate clearance rates. Its lipophilic nature may contribute to its ability to cross biological membranes effectively. However, further studies are required to fully understand its pharmacokinetic profile and potential for clinical application.

The safety profile of this compound has also been evaluated in preclinical models. Acute toxicity studies suggest that it has a relatively low toxicity profile at therapeutic doses. However, chronic toxicity and long-term safety studies are still underway to assess its suitability for prolonged use.

Looking ahead, the development of this compound holds promise for addressing unmet medical needs in several therapeutic areas. Its unique combination of structural features and biological activities positions it as a valuable asset in the pipeline of novel therapeutics.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd